Methyl 1-aminocyclobutanecarboxylate
Overview
Description
Methyl 1-aminocyclobutanecarboxylate is a chemical compound with the molecular formula C6H11NO2 It is a derivative of 1-amino-cyclobutanecarboxylic acid, where the carboxylic acid group is esterified with methanol
Preparation Methods
The synthesis of 1-amino-cyclobutanecarboxylic acid methyl ester typically involves the esterification of 1-amino-cyclobutanecarboxylic acid. One common method is the reaction of 1-amino-cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation.
Industrial production methods may involve more efficient catalytic processes and continuous flow reactors to increase yield and reduce production costs. These methods are optimized for large-scale production and may include additional steps for purification and quality control.
Chemical Reactions Analysis
Methyl 1-aminocyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-aminocyclobutanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-amino-cyclobutanecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. As an analog of glycine, it can act on the NMDA-glycine receptor site, affecting signal transmission in the central nervous system. This interaction can modulate neurotransmitter activity, potentially leading to therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Methyl 1-aminocyclobutanecarboxylate can be compared with other similar compounds, such as:
1-Amino-cyclobutanecarboxylic acid: The parent compound, which lacks the ester group and has different solubility and reactivity properties.
N-Boc-1-aminocyclobutane carboxylic acid: A derivative with a Boc-protected amino group, used in peptide synthesis.
Ethyl 1-amino-1-cyclobutanecarboxylate: An esterified analog with ethyl instead of methyl, which may have different pharmacokinetic properties.
The uniqueness of 1-amino-cyclobutanecarboxylic acid methyl ester lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 1-aminocyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-5(8)6(7)3-2-4-6/h2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXOPTPGZBLQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363590 | |
Record name | Methyl 1-aminocyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215597-35-6 | |
Record name | Methyl 1-aminocyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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